Alpha-Glucosidase Inhibition Potency: Class-Level Benchmarking Against Acarbose and Positional Isomers
In the structurally related benzotriazinone butanamide series, the para-methyl phenyl analog (14k) demonstrated an IC₅₀ of 27.13 ± 0.12 µM against alpha-glucosidase, outperforming both its meta-methyl isomer 14l (IC₅₀ = 32.14 ± 0.11 µM) and the clinical reference drug acarbose (IC₅₀ = 37.38 ± 0.12 µM) [1]. This represents a 1.38-fold improvement over acarbose and confirms that para-methyl substitution on the aryl/heteroaryl ring is a potency-enhancing feature within this chemotype. The target compound preserves this para-methyl topology on a thiophene ring, a feature absent in the 5-acetyl-thiophene analog (CAS 2034416-81-2) and the unsubstituted benzothiophene analog .
| Evidence Dimension | Alpha-glucosidase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; structural inference from class data |
| Comparator Or Baseline | 14k (para-methyl phenyl analog): IC₅₀ = 27.13 ± 0.12 µM; 14l (meta-methyl phenyl analog): IC₅₀ = 32.14 ± 0.11 µM; Acarbose: IC₅₀ = 37.38 ± 0.12 µM |
| Quantified Difference | 14k vs. acarbose: 1.38-fold more potent; 14k vs. 14l: 1.18-fold more potent (para > meta methylation benefit confirmed) |
| Conditions | In vitro alpha-glucosidase enzyme inhibition assay; acarbose as positive control; data from Molecules 2023, 28, 6623 [1] |
Why This Matters
Establishes that para-methyl aryl/heteroaryl substitution in this chemotype consistently yields superior target engagement, supporting the selection of this compound over meta-substituted or unsubstituted analogs for alpha-glucosidase screening campaigns.
- [1] Khalid, Z.; et al. A Combined Experimental and Computational Study of Novel Benzotriazinone Carboxamides as Alpha-Glucosidase Inhibitors. Molecules 2023, 28, 6623. Table 2. View Source
